[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloropyridin-3-yl)methanone
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Overview
Description
Reagents: 2-Chloropyridine-3-carbonyl chloride
Conditions: Reflux in the presence of a base (e.g., triethylamine)
Product: Chloropyridine-substituted piperidine
Step 3: Formation of Benzodiazole Ring
Reagents: Appropriate benzodiazole precursor
Conditions: Cyclization reaction under acidic or basic conditions
Product: 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the chloropyridine moiety. The final step involves the formation of the benzodiazole ring.
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Step 1: Synthesis of Piperidine Derivative
Reagents: Piperidine, acyl chloride
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: Piperidine derivative
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzoxazole
- 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzothiazole
Uniqueness
2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C18H17ClN4O/c19-16-13(4-3-9-20-16)18(24)23-10-7-12(8-11-23)17-21-14-5-1-2-6-15(14)22-17/h1-6,9,12H,7-8,10-11H2,(H,21,22) |
InChI Key |
TZGJSLXIMVSFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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